molecular formula C27H29N3O2 B4190964 N-(2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide

N-(2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide

Cat. No. B4190964
M. Wt: 427.5 g/mol
InChI Key: PAKMJHQIPQVBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide, commonly known as MPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. MPAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are known to be overexpressed in many types of cancer. By inhibiting HDACs, MPAA can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPAA has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects. MPAA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of many inflammatory diseases. In addition, MPAA has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects at low concentrations. However, there are also some limitations to its use. MPAA is a relatively new compound, and its long-term safety and toxicity have not been fully established. In addition, the exact mechanism of action of MPAA is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on MPAA. One area of interest is the development of novel anticancer drugs based on the structure of MPAA. Researchers are also investigating the potential use of MPAA in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. In addition, further studies are needed to establish the long-term safety and toxicity of MPAA and to elucidate its exact mechanism of action.

Scientific Research Applications

MPAA has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research is in the field of cancer treatment. MPAA has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. In addition, MPAA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of novel anticancer drugs.

properties

IUPAC Name

N-(2-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c1-20-10-6-7-13-24(20)29-27(32)23-19-22(14-15-25(23)30-16-8-3-9-17-30)28-26(31)18-21-11-4-2-5-12-21/h2,4-7,10-15,19H,3,8-9,16-18H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKMJHQIPQVBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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